REACTION_CXSMILES
|
C(OC([N:11]1[CH2:22][CH2:21][C:14]2([CH2:19][C:18](=[O:20])[O:17][CH2:16][CH2:15]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[O:20]=[C:18]1[O:17][CH2:16][CH2:15][C:14]2([CH2:21][CH2:22][NH:11][CH2:12][CH2:13]2)[CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC2(CCOC(C2)=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
must be reacted further immediately
|
Type
|
CUSTOM
|
Details
|
after careful evaporation)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2(CCO1)CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |